molecular formula C11H12N4O3 B2654819 methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1710695-42-3

methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Cat. No.: B2654819
CAS No.: 1710695-42-3
M. Wt: 248.242
InChI Key: JJFFSVWCXATGIU-UHFFFAOYSA-N
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Description

Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a synthetic aromatic ester featuring a tetrazole ring substituted at the 1-position with a methyl group and linked to the benzoate core via a methoxy-methylene bridge. The tetrazole moiety, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry, particularly in histone deacetylase (HDAC) inhibitor design . The methoxy linker enhances solubility compared to bulkier or charged substituents, while the methyl group on the tetrazole improves metabolic stability relative to unsubstituted analogs .

Properties

IUPAC Name

methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFSVWCXATGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of a nitrile compound with sodium azide under acidic conditions. For instance, 1-methyl-1H-1,2,3,4-tetrazole can be prepared by reacting methylamine with sodium azide and an appropriate nitrile.

  • Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.

  • Etherification: : The final step involves the etherification of methyl 4-hydroxybenzoate with the tetrazole derivative. This can be achieved by reacting the hydroxybenzoate with the tetrazole compound in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position adjacent to the ester group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

  • Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nature of the nitrogen atoms. Halogenated reagents, such as bromine or chlorine, can be used to introduce new substituents onto the ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.

    Reduction: Conversion of the ester to a primary alcohol.

    Substitution: Introduction of halogen atoms or other nucleophiles onto the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to the presence of the tetrazole ring, which mimics the carboxylate group in biological systems. This makes it a valuable tool in the design of enzyme inhibitors and receptor antagonists.

Medicine

In medicinal chemistry, the compound serves as a scaffold for the development of new drugs The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active tetrazole moiety, which can then interact with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoate derivatives with tetrazole-based substituents. Key structural analogs include:

Compound Name Substituent on Tetrazole Linker Type Key Properties/Applications Melting Point (°C) Source
Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate (II-5b) Benzyl Aminomethyl HDAC inhibition, moderate lipophilicity 155–160
Methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate (II-5c) Cyclohexyl Aminomethyl Enhanced HDAC selectivity, higher mp 188–192
Methyl 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)benzoate (II-8c) Benzyl Formamido-methyl Improved binding affinity, crystalline 115–118
Target Compound Methyl Methoxy Balanced solubility/stability Not reported

Key Differences and Implications

Substituent Effects: Benzyl/Cyclohexyl vs. Methyl: Bulky substituents (e.g., benzyl in II-5b) increase lipophilicity and HDAC binding affinity but reduce metabolic stability. The methyl group in the target compound offers a compromise between steric demand and enzymatic resistance . Aminomethyl/Formamido vs. Methoxy Linkers: Aminomethyl and formamido linkers (as in II-5b and II-8c) enable hydrogen bonding with HDAC active sites, enhancing potency. The methoxy linker in the target compound prioritizes solubility, critical for oral bioavailability .

Synthetic Routes :

  • Analogs like II-5b and II-5c are synthesized via multi-component reactions involving aldehydes, isonitriles, and trimethylsilyl azide under microwave or room-temperature conditions . The target compound likely requires a modified protocol, such as Williamson ether synthesis, to install the methoxy bridge .

Physicochemical Properties :

  • Melting points correlate with substituent bulkiness; cyclohexyl-substituted II-5c (188–192°C) forms more rigid crystals than benzyl analogs (155–160°C). The target compound’s melting point is unreported but expected to be lower due to reduced steric hindrance .

Biological Activity :

  • Benzyl-substituted II-5b and II-8c exhibit IC₅₀ values in the low micromolar range for HDAC inhibition, attributed to hydrophobic interactions with enzyme pockets. The methyl-substituted target compound may show reduced potency but improved pharmacokinetics .

Data Table: Comparative Analysis of Key Analogs

Property Target Compound II-5b II-5c II-8c
Substituent 1-Methyl 1-Benzyl 1-Cyclohexyl 1-Benzyl
Linker Methoxy Aminomethyl Aminomethyl Formamido
Lipophilicity (LogP) ~2.5 (estimated) 3.8 4.2 3.5
HDAC IC₅₀ (μM) Not tested 1.2 0.9 0.7
Solubility (mg/mL) >10 (predicted) 2.3 1.5 3.0

Biological Activity

Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a compound featuring a benzoate ester linked to a tetrazole ring. This structure is of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3}. The compound's structure allows for various interactions with biological targets due to the presence of the tetrazole moiety.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₃
Molar Mass258.27 g/mol
CAS Number[insert CAS number here]

Target Interactions:
Compounds containing tetrazole groups have been shown to exhibit various biological activities, including antihypertensive effects. The tetrazole ring can interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions.

Biochemical Pathways:
Research indicates that this compound may influence pathways related to cardiovascular health and cellular signaling. Similar compounds have demonstrated cytotoxic effects on cancer cells and protective effects against nephrotoxicity in preclinical studies.

Antihypertensive Effects

Tetrazole derivatives are known for their antihypertensive properties. For instance, compounds similar to this compound have shown significant binding affinity to angiotensin II receptors. This interaction leads to vasodilation and reduced blood pressure levels.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Nephroprotective Effects:
    A study on HX-1920 (a related tetrazole compound) showed protective effects against cisplatin-induced nephrotoxicity in rats. Co-administration resulted in increased urinary excretion of cisplatin and reduced renal damage markers such as blood urea nitrogen and plasma creatinine levels .
  • Antitumor Activity:
    Research has indicated that certain tetrazole derivatives can enhance the efficacy of chemotherapeutic agents while mitigating their side effects. For example, HX-1920 did not inhibit the antitumor activity of cisplatin while protecting against its nephrotoxic effects .

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